Ceftaroline Fosamil Impurity 17

Übersicht

Beschreibung

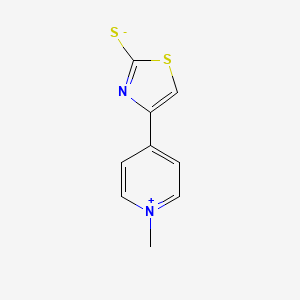

Ceftaroline Fosamil Impurity 17 is a useful research compound. Its molecular formula is C9H8N2S2 and its molecular weight is 208.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Ceftaroline Fosamil, the prodrug of the active metabolite Ceftaroline, is a broad-spectrum cephalosporin . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Ceftaroline Fosamil inhibits bacterial cell wall synthesis by binding to PBPs . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis . The high affinity of Ceftaroline for PBPs is responsible for its potent activity observed against clinically relevant pathogens .

Biochemical Pathways

Ceftaroline Fosamil is converted into bioactive Ceftaroline in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of Ceftaroline occurs to form the microbiologically inactive, open-ring metabolite Ceftaroline M-1 .

Pharmacokinetics

Ceftaroline exhibits dose-proportional pharmacokinetics, similar to other renally excreted cephalosporins . After administration of a single 500 mg dose of Ceftaroline Fosamil, the maximum Ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the plasma concentration–time curve from time zero to infinity (AUC ∞) was 44.8 h·mg/L . The volumes of distribution in the central and peripheral compartments were 17.3 L and 4.89 L, respectively . The half-life of Ceftaroline after a single 500 mg dose of Ceftaroline Fosamil was 2.53 h .

Result of Action

Ceftaroline Fosamil has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae, as well as common Gram-negative organisms . It is effective in treating adults with acute bacterial skin and skin structure infections (ABSSSIs) and community-acquired bacterial pneumonia (CABP) .

Action Environment

The efficacy of Ceftaroline Fosamil can be influenced by various environmental factors. For instance, the emergence of antimicrobial resistance, particularly among Streptococcus pneumoniae isolates, has led to current empirical antimicrobial treatment options for CAP being compromised in some regions . Ceftaroline fosamil has demonstrated clinical superiority to vancomycin in the treatment of acute bacterial skin and skin structure infections and noninferiority when compared with ceftriaxone in the treatment of community-acquired bacterial pneumonia .

Biochemische Analyse

Biochemical Properties

Ceftaroline Fosamil Impurity 17 plays a role in biochemical reactions primarily as a byproduct of ceftaroline fosamil metabolism. It interacts with various enzymes and proteins involved in the metabolic pathways of ceftaroline fosamil. Specifically, it is known to interact with phosphatase enzymes that convert ceftaroline fosamil into its active form, ceftaroline . The nature of these interactions involves the hydrolysis of the beta-lactam ring, leading to the formation of the microbiologically inactive, open-ring metabolite ceftaroline M-1 .

Cellular Effects

This compound can influence cellular processes by interacting with cell wall synthesis pathways. It affects cell function by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . This interaction inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell wall biosynthesis inhibition and subsequent bacterial cell lysis . Additionally, the presence of this compound may impact cell signaling pathways and gene expression related to antibiotic resistance mechanisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with penicillin-binding proteins (PBPs) 1 through 3 . By inhibiting these PBPs, it blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis . This action leads to bacterial cell lysis and death, similar to the mechanism of action of ceftaroline fosamil .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The impurity is relatively stable in both solid state and solution . Over time, it undergoes hydrolysis, leading to the formation of inactive metabolites . Long-term effects on cellular function observed in in vitro studies include reduced bacterial viability and potential development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the impurity may not exhibit significant toxic effects. At higher dosages, it can lead to adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects observed in these studies indicate that the impurity’s impact is dose-dependent, with higher doses leading to more pronounced adverse effects.

Metabolic Pathways

This compound is involved in the metabolic pathways of ceftaroline fosamil. It is formed through the hydrolysis of the beta-lactam ring by phosphatase enzymes . This metabolic pathway leads to the production of the inactive metabolite ceftaroline M-1 . The impurity interacts with various enzymes and cofactors involved in these metabolic processes, affecting metabolic flux and metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through mechanisms similar to those of ceftaroline fosamil. It has a median volume of distribution of 20.3 liters . The impurity is converted into its active form in plasma by phosphatase enzymes and is subsequently distributed to various tissues . Its localization and accumulation are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its inhibitory effects on cell wall synthesis . The impurity’s activity is directed towards membrane-bound enzymes, specifically penicillin-binding proteins, which are located in the bacterial cell membrane . This localization is crucial for its function in inhibiting bacterial cell wall biosynthesis and leading to cell lysis.

Biologische Aktivität

Ceftaroline fosamil is a novel cephalosporin antibiotic that exhibits broad-spectrum bactericidal activity against various Gram-positive and Gram-negative pathogens. However, its impurity, specifically Ceftaroline Fosamil Impurity 17, has garnered attention in recent research due to its potential implications in pharmacological efficacy and safety. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against resistant strains, and relevant studies.

Ceftaroline, the active metabolite of ceftaroline fosamil, functions primarily through binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. This binding leads to cell lysis and death of susceptible bacteria. Notably, ceftaroline has a high affinity for PBP 2a, which is significant for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

Efficacy Against Pathogens

Ceftaroline demonstrates substantial in vitro activity against a range of pathogens, including:

- Gram-positive bacteria : Effective against MRSA and Streptococcus pneumoniae, with MIC values ranging from 0.004 to 0.025 µg/mL.

- Gram-negative bacteria : While ceftaroline shows activity against some Enterobacteriaceae, it is less effective against those producing extended-spectrum beta-lactamases (ESBLs) .

Table 1: Summary of MIC Values for Ceftaroline

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | ≤0.5 |

| Streptococcus pneumoniae | 0.004 - 0.025 |

| Enterobacteriaceae | <0.016 - >32 |

Pharmacokinetics and Safety Profile

Ceftaroline fosamil is rapidly converted into its active form in the bloodstream through enzymatic hydrolysis. The pharmacokinetic profile reveals:

- Half-life : Approximately 2.7 hours in healthy adults.

- Plasma protein binding : Roughly 20%, suggesting low potential for drug-drug interactions.

- Excretion : About 90% of the drug is eliminated via urine .

In clinical trials, ceftaroline demonstrated a favorable safety profile, with adverse events similar to those observed with ceftriaxone, including gastrointestinal disturbances and headache .

Case Studies and Clinical Trials

Several pivotal studies have assessed the efficacy of ceftaroline fosamil in treating community-acquired pneumonia (CAP) and acute bacterial skin and skin structure infections (ABSSSI). A notable trial compared it with ceftriaxone:

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Molecular Formula : C9H8N2S2

- Molecular Weight : 208.30 g/mol

- CAS Number : 1427207-46-2

Analytical Method Development

Ceftaroline Fosamil Impurity 17 is primarily utilized in the development and validation of analytical methods. Its presence in formulations necessitates rigorous testing to ensure drug purity and efficacy. The impurity serves as a reference standard in various analytical techniques, including:

- High-Performance Liquid Chromatography (HPLC) : Used for quantifying impurities in drug formulations.

- Mass Spectrometry (MS) : Helps in identifying the molecular structure and weight of the impurity.

- Nuclear Magnetic Resonance (NMR) : Assists in elucidating the chemical structure of the impurity.

These methods are crucial for meeting regulatory requirements set by agencies such as the FDA and EMA during the approval process for new drugs.

Quality Control Applications

In pharmaceutical manufacturing, ensuring the quality of drug products is paramount. This compound plays a significant role in:

- Quality Control (QC) : It is used as a standard reference in QC laboratories to monitor the levels of impurities during the production of Ceftaroline Fosamil.

- Stability Testing : Assessing how impurities affect the stability of the drug over time under various environmental conditions.

By utilizing this compound in these processes, manufacturers can ensure that their products meet safety and efficacy standards.

Regulatory Compliance

The identification and quantification of impurities like this compound are critical for compliance with regulatory standards. The pharmaceutical industry must adhere to guidelines that dictate acceptable levels of impurities in drug substances. This includes:

- Abbreviated New Drug Applications (ANDA) : The impurity is relevant in submissions for generic drug approvals, where demonstrating similarity to the reference listed drug is essential.

- Drug Master Files (DMF) : Information regarding impurities is often included to provide transparency about manufacturing processes and quality control measures.

Case Studies and Research Findings

Several studies have highlighted the importance of monitoring impurities like this compound:

- A study published by Pharmaffiliates noted that understanding impurities is vital for developing effective treatments using Ceftaroline Fosamil, especially against resistant bacterial strains .

- Research has shown that specific impurities can impact the pharmacokinetics and pharmacodynamics of drugs, necessitating thorough investigation during drug development .

Eigenschaften

IUPAC Name |

4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazole-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-11-4-2-7(3-5-11)8-6-13-9(12)10-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYZRPWWEZXDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CSC(=N2)[S-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427207-46-2 | |

| Record name | [4-(N-Methylpyridium-4-yl)-1,3-thiazol-2-yl]thiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.